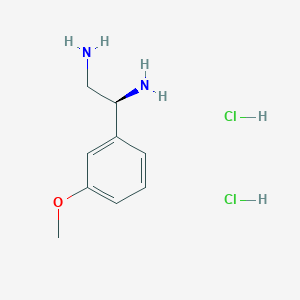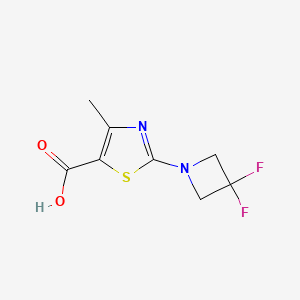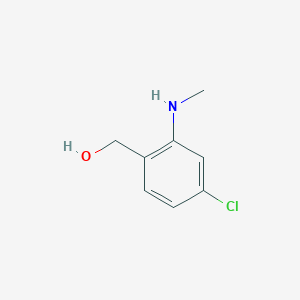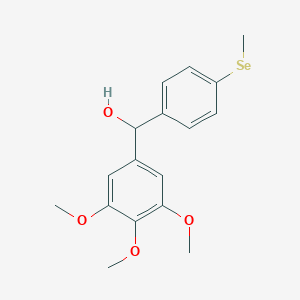
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes an imidazolidine ring, a phosphoramidate group, and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phosphoramidate Group: This can be achieved by reacting the imidazolidine intermediate with a phosphoramidating agent, such as a phosphoramidate chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoramidate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate: shares similarities with other phosphoramidate-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its (Z)-configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H24N3O4P |
|---|---|
Peso molecular |
305.31 g/mol |
Nombre IUPAC |
(2Z)-2-dibutoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C12H24N3O4P/c1-4-6-8-18-20(17,19-9-7-5-2)14-12-13-11(16)10-15(12)3/h4-10H2,1-3H3,(H,13,14,16,17) |
Clave InChI |
BXEHODBRLRUABL-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOP(=O)(/N=C\1/NC(=O)CN1C)OCCCC |
SMILES canónico |
CCCCOP(=O)(N=C1NC(=O)CN1C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)


![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)
![6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13032765.png)




![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)
![2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-2-cyclohexyl-6-hydroxy-2,3-dihydro-4h-pyran-4-one](/img/structure/B13032786.png)
